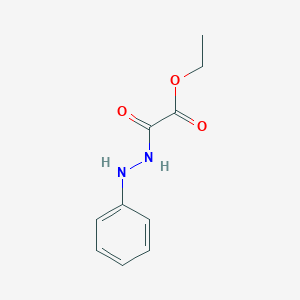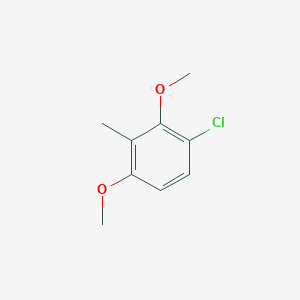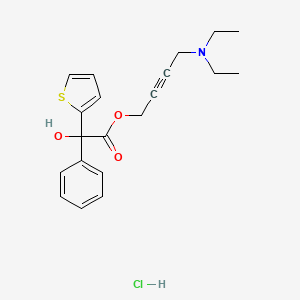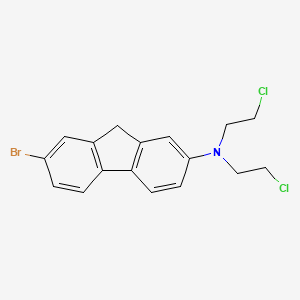
7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine: is a synthetic organic compound that belongs to the class of fluorenes This compound is characterized by the presence of a bromine atom at the 7th position, two chloroethyl groups attached to the nitrogen atom, and an amine group at the 2nd position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of fluorene to introduce the bromine atom at the 7th position, followed by the introduction of the chloroethyl groups through nucleophilic substitution reactions. The final step involves the formation of the amine group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The presence of bromine and chloroethyl groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted fluorenes.
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating enzyme activities and other biological processes.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine involves its interaction with specific molecular targets. The presence of the bromine and chloroethyl groups allows the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activities or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
- 7-Bromo-n,n-bis(2-chloroethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
Comparison: Compared to similar compounds, 7-Bromo-n,n-bis(2-chloroethyl)-9h-fluoren-2-amine is unique due to its specific substitution pattern on the fluorene ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to achieve. For example, the presence of the amine group at the 2nd position of the fluorene ring can influence its interaction with biological targets, potentially leading to different biological activities.
Properties
CAS No. |
6583-90-0 |
|---|---|
Molecular Formula |
C17H16BrCl2N |
Molecular Weight |
385.1 g/mol |
IUPAC Name |
7-bromo-N,N-bis(2-chloroethyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H16BrCl2N/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)21(7-5-19)8-6-20/h1-4,10-11H,5-9H2 |
InChI Key |
SYKNAGFUUILZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N(CCCl)CCCl)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

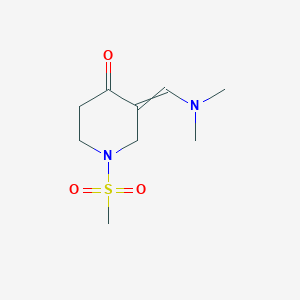
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
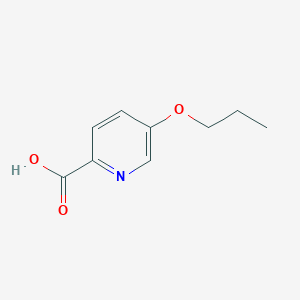

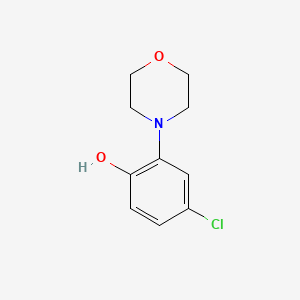
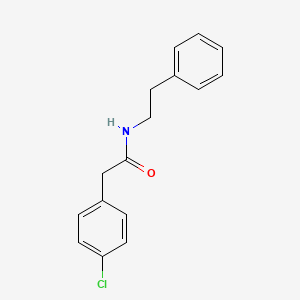
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
